molecular formula C9H8Cl4N4 B2890584 4,5-dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-1H-imidazole CAS No. 662138-42-3

4,5-dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-1H-imidazole

Cat. No. B2890584
CAS RN: 662138-42-3
M. Wt: 313.99
InChI Key: VDHSUKZQLOSGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CL316243 and is a selective beta-3 adrenergic receptor agonist.

Scientific Research Applications

CL316243 has been extensively studied for its potential applications in various fields such as obesity, diabetes, and cardiovascular diseases. In obesity research, CL316243 has been shown to increase energy expenditure and reduce body weight in animal models. In diabetes research, CL316243 has been shown to improve glucose tolerance and insulin sensitivity. In cardiovascular research, CL316243 has been shown to improve cardiac function and reduce the risk of heart failure.

Mechanism of Action

CL316243 selectively activates beta-3 adrenergic receptors, which are predominantly expressed in adipose tissue and brown adipose tissue. Activation of these receptors leads to increased lipolysis, thermogenesis, and energy expenditure. CL316243 also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
CL316243 has several biochemical and physiological effects, including increased lipolysis, thermogenesis, and energy expenditure. It also improves glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. CL316243 has been shown to improve cardiac function by reducing oxidative stress and inflammation in the heart.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CL316243 in lab experiments is its selectivity for beta-3 adrenergic receptors, which allows for specific targeting of adipose tissue and brown adipose tissue. However, one of the limitations of using CL316243 is its short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for research on CL316243, including its potential applications in cancer research, neurodegenerative diseases, and aging. CL316243 has been shown to have anti-tumor effects in animal models, and further research is needed to explore its potential as a cancer therapy. CL316243 has also been shown to improve cognitive function in animal models of neurodegenerative diseases, and further research is needed to explore its potential as a treatment for these diseases. Finally, CL316243 has been shown to improve lifespan and healthspan in animal models of aging, and further research is needed to explore its potential as an anti-aging therapy.
Conclusion:
In conclusion, CL316243 is a selective beta-3 adrenergic receptor agonist that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of CL316243 involves several steps and has been reported in several scientific publications. CL316243 has several biochemical and physiological effects, including increased lipolysis, thermogenesis, and energy expenditure. It also improves glucose tolerance and insulin sensitivity and has been shown to improve cardiac function. While there are limitations to using CL316243 in lab experiments, its potential applications in various fields make it a promising compound for future research.

Synthesis Methods

The synthesis of CL316243 involves several steps and has been reported in several scientific publications. The most commonly used method involves the reaction of 4,5-dichloro-2-nitroimidazole with 3-(4,5-dichloro-1H-imidazol-1-yl)propylamine in the presence of a reducing agent such as palladium on carbon. The resulting product is then purified by column chromatography to obtain CL316243 in high purity.

properties

IUPAC Name

4,5-dichloro-1-[3-(4,5-dichloroimidazol-1-yl)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl4N4/c10-6-8(12)16(4-14-6)2-1-3-17-5-15-7(11)9(17)13/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHSUKZQLOSGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CCCN2C=NC(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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